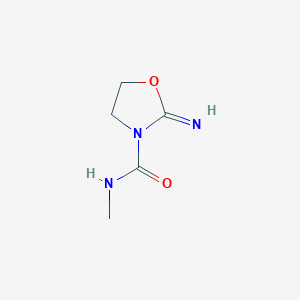![molecular formula C7H6BrN3O B15205332 (6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-8-yl)methanol](/img/structure/B15205332.png)
(6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-8-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-8-yl)methanol is a heterocyclic compound that features a triazolopyridine core with a bromine atom at the 6th position and a methanol group at the 8th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-8-yl)methanol typically involves the cyclization of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, yielding the target compound in good-to-excellent yields . The reaction is performed at 140°C, and the desired product is obtained with an 89% yield within 3 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the scalable nature of the microwave-mediated synthesis suggests potential for industrial application. The method’s efficiency and eco-friendliness make it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-8-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding the parent triazolopyridine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products Formed
Oxidation: The major products are the corresponding aldehyde or carboxylic acid.
Reduction: The major product is the parent triazolopyridine.
Substitution: The major products are various substituted triazolopyridine derivatives.
Applications De Recherche Scientifique
(6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-8-yl)methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-8-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolopyridine core can act as a ligand, binding to active sites and modulating the activity of the target proteins. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine: Lacks the methanol group, making it less versatile in chemical reactions.
8-Bromo-[1,2,4]triazolo[1,5-a]pyridine: Similar structure but with the bromine atom at a different position, affecting its reactivity and biological activity.
6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine: Contains an amine group instead of a methanol group, leading to different chemical properties and applications.
Uniqueness
(6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-8-yl)methanol is unique due to the presence of both a bromine atom and a methanol group, which allows for a wide range of chemical modifications and potential applications in various fields. Its structural features make it a valuable compound for research and development in medicinal chemistry and other scientific disciplines.
Propriétés
Formule moléculaire |
C7H6BrN3O |
|---|---|
Poids moléculaire |
228.05 g/mol |
Nom IUPAC |
(6-bromo-[1,2,4]triazolo[1,5-a]pyridin-8-yl)methanol |
InChI |
InChI=1S/C7H6BrN3O/c8-6-1-5(3-12)7-9-4-10-11(7)2-6/h1-2,4,12H,3H2 |
Clé InChI |
DHQLWPUIABMWRE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=NC=NN2C=C1Br)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


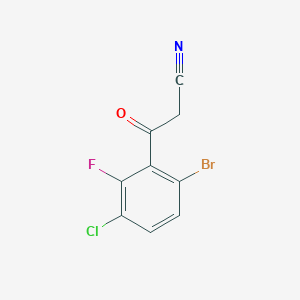
![6-Bromo-7-fluorobenzo[b]furan-3(2H)-one](/img/structure/B15205257.png)
![Pyrrolo[1,2-a]pyrazine-3-methanamine](/img/structure/B15205262.png)
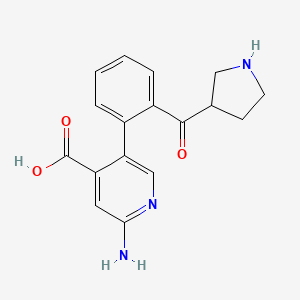

![2-[(2S,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]-2-hydroxyacetic acid](/img/structure/B15205290.png)

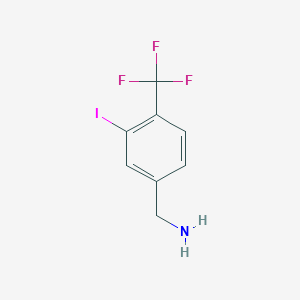
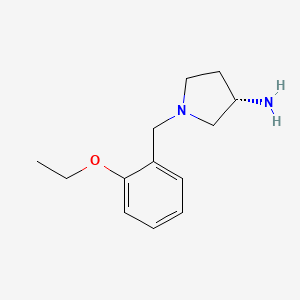


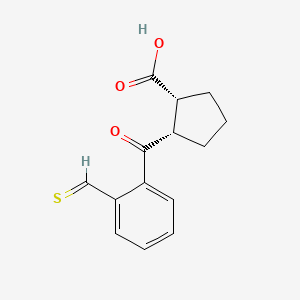
![Pyrrolo[3,4-b]pyrrol-6(1H)-one, hexahydro-5-(phenylmethyl)-](/img/structure/B15205354.png)
